4-(2-Ethylcyclohexyl)aniline is an organic compound classified as an aromatic amine. It features a phenyl group attached to an amino group, with a 2-ethylcyclohexyl substituent. This compound is part of the broader family of anilines, which are significant in various industrial applications. Aniline itself is a primary aromatic amine and serves as a precursor for numerous chemicals, including dyes, pharmaceuticals, and polymers. The presence of the ethylcyclohexyl group modifies its chemical properties and potential applications.
4-(2-Ethylcyclohexyl)aniline can be synthesized from commercially available precursors such as aniline and 2-ethylcyclohexyl halides. It belongs to the class of aromatic amines, which are characterized by the presence of an amino group attached to an aromatic ring. This classification is crucial since many aromatic amines are known for their toxicological profiles and potential carcinogenicity.
The synthesis of 4-(2-Ethylcyclohexyl)aniline can be achieved through several methods:
The nucleophilic substitution typically requires conditions such as elevated temperatures and solvent systems that facilitate the reaction while minimizing side reactions. The Buchwald-Hartwig coupling is favored for its efficiency in forming carbon-nitrogen bonds with high selectivity.
The molecular structure of 4-(2-Ethylcyclohexyl)aniline consists of a phenyl ring (C6H5) bonded to an amino group (NH2) and a 2-ethylcyclohexyl substituent. The structural formula can be represented as follows:
4-(2-Ethylcyclohexyl)aniline can participate in various chemical reactions typical for aromatic amines:
These reactions often require careful control of conditions such as pH and temperature to ensure desired product formation while minimizing by-products.
The mechanism by which 4-(2-Ethylcyclohexyl)aniline acts in biological systems may involve:
Studies have shown that similar compounds in the aniline family can induce oxidative stress and genotoxicity, implicating them in carcinogenic processes.
Relevant analyses indicate that compounds in this category often exhibit significant toxicity and potential environmental persistence.
4-(2-Ethylcyclohexyl)aniline has potential applications in:
The construction of the cyclohexyl-aniline bond in 4-(2-ethylcyclohexyl)aniline predominantly leverages transition metal-catalyzed cross-coupling and hydrogenation strategies. Palladium-catalyzed Suzuki-Miyaura coupling between 4-bromoaniline and 2-ethylcyclohexylboronic acid achieves moderate yields (65–75%) but requires stringent oxygen-free conditions to prevent catalyst deactivation [7]. Alternatively, catalytic hydrogenation of 4-(2-ethylphenyl)aniline under high-pressure H₂ (50–100 bar) employs ruthenium-supported catalysts, selectively reducing the phenyl ring to cyclohexyl while preserving the aniline functionality. This method yields >85% product but necessitates specialized equipment . Recent advances utilize bimetallic Pd-Rh systems anchored on mesoporous silica, enhancing reaction rates through synergistic effects – Pd activates hydrogen while Rh facilitates imine intermediate formation. Kinetic studies reveal a second-order dependence on hydrogen concentration, with turnover frequencies (TOF) reaching 120 h⁻¹ at 80°C [5].
Table 1: Catalytic Systems for Cyclohexyl-Aniline Bond Formation
Catalyst System | Temperature (°C) | Pressure (bar) | Yield (%) | Key Advantage |
---|---|---|---|---|
Pd/C | 110 | 30 | 68 | Low cost |
Ru-Sn/Al₂O₃ | 120 | 50 | 87 | High selectivity |
Pd-Rh@SBA-15 | 80 | 20 | 92 | Synergistic bimetallic effect |
Ni(dppe)Cl₂ | 100 | 10 | 75 | Air-stable precursor |
Anti-Markovnikov hydroamination of styrene derivatives with anilines provides atom-economical access to ethylcyclohexyl-aniline precursors. Zeolite beta (BEA topology) with Si/Al ratios of 25–75 demonstrates exceptional regiocontrol, yielding >90% anti-Markovnikov adducts (2-arylethylanilines) due to shape-selective confinement in its 12-membered ring channels [6]. The mechanism involves Brønsted acid sites protonating styrene to form a benzylic carbocation, followed by nucleophilic attack by aniline. In contrast, Lewis-acidic scandium triflate [Sc(OTf)₃] favors Markovnikov products (80–85%) via coordination-activated nucleophile pathways [6]. Catalyst confinement effects are critical: Mordenite zeolites (MOR) with smaller 8-ring channels exhibit negligible activity due to diffusion limitations. Solvent polarity inversely correlates with rate constants (k) – nonpolar toluene (ε = 2.4) affords 5-fold higher k values than DMF (ε = 38.3), attributed to competitive solvent adsorption on active sites [3] [6].
Table 2: Regioselectivity in Hydroamination of Styrene with Aniline
Catalyst | Acidity Type | Anti-Markovnikov (%) | Markovnikov (%) | Solvent |
---|---|---|---|---|
H-Beta (Si/Al=25) | Brønsted-dominated | 94 | 6 | Toluene |
Sc(OTf)₃ | Lewis acid | 15 | 85 | DCM |
Zn²⁺/H-Beta | Bifunctional | 78 | 22 | Toluene |
TfOH@UVM-7 | Brønsted acid | 82 | 18 | Solvent-free |
Cobalt-based metal-organic frameworks (MOFs) with modulated defect structures significantly enhance Friedel-Crafts alkylation between aniline and 2-ethylcyclohexanol. Ultrathin Co-MOF nanosheets synthesized via triethylamine-assisted modulation (9.85 wt% Co content) exhibit 40% higher activity than conventional H-beta zeolites due to accessible Lewis acid sites and reduced diffusion path lengths [5]. These catalysts facilitate E2 elimination of 2-ethylcyclohexanol to form 1-ethylcyclohexene, which undergoes electrophilic addition by anilinium ions activated at Brønsted sites. Solid-state NMR confirms cyclohexyl carbocation intermediates stabilized at the MOF’s terephthalate nodes. Catalyst recyclability remains exceptional (>95% activity after 5 cycles) owing to the water-stable coordination environment achieved through controlled nucleation-growth synthesis [5]. Silica-encapsulated triflate systems (TfSc@UVM-7) further suppress side products like dialkylated anilines by limiting acid site density to <0.2 mmol/g [6].
Table 3: MOF Catalysts in Friedel-Crafts Alkylation
Catalyst | Surface Area (m²/g) | Acid Density (mmol/g) | Conversion (%) | Selectivity (%) |
---|---|---|---|---|
Co-MOF nanosheets | 980 | 0.42 | 92 | 88 |
TfSc@UVM-7 (Si/Sc=60) | 650 | 0.18 | 85 | 95 |
H-Beta (Si/Al=30) | 680 | 0.55 | 78 | 76 |
Zr-MOF-808 | 1400 | 0.31 | 81 | 82 |
Reductive amination of 4-(2-ethylcyclohexylidene)cyclohexanone with ammonia addresses steric challenges posed by the 1,2-disubstituted cyclohexyl group. Sodium cyanoborohydride (NaBH₃CN) in ethanol with ZnCl₂ catalysis achieves 73% yield of tertiary amines at 60°C, operating via an iminium ion mechanism where Zn²⁺ activates the ketone toward nucleophilic attack [7]. Steric effects profoundly impact rates: reactions with unhindered cyclohexanone complete in 2 hours, whereas 2-ethyl-substituted analogs require 24 hours. Alternative protocols employ transfer hydrogenation with ammonium formate and Pd/C, generating H₂ in situ to reduce enamine intermediates. Computational studies (DFT) reveal a 15 kJ/mol higher energy barrier for imine formation with 2-ethylcyclohexanone compared to acetophenone, rationalizing the need for extended reaction times [7].
Solvent polarity dictates both rate and equilibrium in nucleophilic amination of 1-bromo-2-ethylcyclohexane with 4-aminophenol. In aprotic DMSO, the reaction follows second-order kinetics (first-order in both reactants) with k₂ = 1.8 × 10⁻⁴ L·mol⁻¹·s⁻¹ at 100°C. Protic solvents like ethanol depress rates (k₂ = 4.2 × 10⁻⁵ L·mol⁻¹·s⁻¹) due to hydrogen-bonding stabilization of the aniline nucleophile. Phase-transfer catalysis (PTC) using tetrabutylammonium bromide in toluene/water biphasic systems enhances rates 8-fold by shuttling deprotonated aniline into the organic phase . Activation parameters derived from Eyring analysis (ΔH‡ = 92 kJ/mol; ΔS‡ = −120 J·mol⁻¹·K⁻¹) confirm a highly ordered transition state. Microwave irradiation at 150°C reduces reaction times from 24 hours to <30 minutes by overcoming kinetic barriers through efficient energy transfer [7].
Table 4: Kinetic Parameters in Solvent-Mediated Amination
Solvent | Dielectric Constant (ε) | k₂ (L·mol⁻¹·s⁻¹) | ΔG‡ (kJ/mol) | Reaction Order |
---|---|---|---|---|
DMSO | 46.7 | 1.8 × 10⁻⁴ | 108 | Second |
Ethanol | 24.3 | 4.2 × 10⁻⁵ | 116 | Second |
Toluene (with PTC) | 2.4 | 3.5 × 10⁻⁴ | 102 | Pseudo-first |
Water | 80.1 | 2.1 × 10⁻⁶ | 130 | Second |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1